An In-depth Technical Guide to 2-(Trifluoroacetyl)cycloheptanone
An In-depth Technical Guide to 2-(Trifluoroacetyl)cycloheptanone
CAS Number: 82726-77-0
This technical guide provides a comprehensive overview of 2-(Trifluoroacetyl)cycloheptanone, a fluorinated β-diketone of interest to researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles its known properties and draws upon data from closely related analogues to offer valuable insights into its synthesis, characteristics, and potential applications.
Chemical Identity and Properties
2-(Trifluoroacetyl)cycloheptanone is a cyclic ketone featuring a trifluoroacetyl group at the 2-position of a cycloheptanone ring. The presence of the highly electronegative trifluoromethyl group significantly influences the chemical and physical properties of the molecule.
| Property | Value | Source |
| CAS Number | 82726-77-0 | [1][2] |
| Molecular Formula | C₉H₁₁F₃O₂ | [1][2] |
| Molecular Weight | 208.18 g/mol | [1][2] |
| IUPAC Name | 2,2,2-trifluoro-1-(2-hydroxy-1-cyclohepten-1-yl)ethanone | [1] |
| Purity | Typically available at ≥95% | [1] |
| Country of Origin | GB | [1] |
Synthesis
The primary synthetic route to 2-(trifluoroacetyl)cycloalkanones is the Claisen condensation. This reaction involves the base-catalyzed condensation of a ketone with an ester. For the synthesis of 2-(Trifluoroacetyl)cycloheptanone, cycloheptanone would be reacted with an ethyl trifluoroacetate in the presence of a strong base like sodium ethoxide.
Experimental Protocol: General Procedure for Trifluoroacetylation of Cyclic Ketones
The following protocol is adapted from established procedures for the synthesis of analogous 2-(trifluoroacetyl)cycloalkanones.
Materials:
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Cycloheptanone
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Ethyl trifluoroacetate
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Sodium ethoxide
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Diethyl ether (anhydrous)
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3M Sulfuric acid
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Round bottom flask
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Magnetic stirrer
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Calcium chloride drying tube
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Rotary evaporator
Procedure:
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To a round bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add anhydrous diethyl ether.
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Slowly add sodium ethoxide to the stirring diethyl ether.
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Add ethyl trifluoroacetate dropwise to the solution.
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After a few minutes of stirring, add cycloheptanone dropwise.
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Allow the reaction mixture to stir overnight at room temperature.
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Remove the diethyl ether under reduced pressure using a rotary evaporator.
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Dissolve the resulting solid residue in 3M sulfuric acid.
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The product can then be isolated and purified using standard organic chemistry techniques such as extraction and chromatography.
Caption: Experimental workflow for the synthesis of 2-(Trifluoroacetyl)cycloheptanone.
Spectral Data (Analogous Compounds)
Table 1: ¹H NMR Data for Analogous Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-(Trifluoroacetyl)cyclopentanone | CDCl₃ | 2.75 (s, 4H), 16.0 (br s, 1H) |
| 2-(Trifluoroacetyl)cyclohexanone | CDCl₃ | 1.9-2.1 (m, 2H), 2.4-2.6 (m, 4H) |
Table 2: ¹³C NMR Data for Analogous Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-(Trifluoroacetyl)cyclopentanone | CDCl₃ | 34.2, 110.1, 117.8 (q, J=288 Hz, CF₃), 178.2 (q, J=35 Hz, C=O), 198.5 |
| 2-(Trifluoroacetyl)cyclohexanone | CDCl₃ | 21.9, 23.0, 38.8, 108.7, 118.0 (q, J=289 Hz, CF₃), 176.9 (q, J=34 Hz, C=O), 192.1 |
Table 3: ¹⁹F NMR Data for Analogous Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-(Trifluoroacetyl)cyclopentanone | CDCl₃ | -76.5 |
| 2-(Trifluoroacetyl)cyclohexanone | CDCl₃ | -76.8 |
Reactivity and Potential Applications
The trifluoromethyl group, being a strong electron-withdrawing group, renders the carbonyl carbons of the diketone moiety highly electrophilic. This makes 2-(Trifluoroacetyl)cycloheptanone a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.
Biological Activity
Trifluoromethyl ketones are a well-established class of enzyme inhibitors. The electron-deficient carbonyl carbon is susceptible to nucleophilic attack by amino acid residues in the active site of enzymes, particularly serine, threonine, and cysteine proteases. This can lead to the formation of a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction, thus inhibiting the enzyme. While no specific biological activity has been reported for 2-(Trifluoroacetyl)cycloheptanone, its structural features suggest potential as an inhibitor for various hydrolases.
Caption: General mechanism of enzyme inhibition by trifluoromethyl ketones.
Conclusion
2-(Trifluoroacetyl)cycloheptanone is a fluorinated building block with potential applications in medicinal chemistry and organic synthesis. While detailed characterization of this specific molecule is not widely published, this guide provides a solid foundation for researchers by summarizing its known properties, outlining a reliable synthetic approach, and presenting data from closely related compounds. The established role of trifluoromethyl ketones as enzyme inhibitors suggests that 2-(Trifluoroacetyl)cycloheptanone could be a valuable tool in the development of novel therapeutics. Further research into the specific biological activities and reaction chemistry of this compound is warranted.
